molecular formula C16H18O4 B11844853 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one CAS No. 70107-39-0

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethan-1-one

Cat. No.: B11844853
CAS No.: 70107-39-0
M. Wt: 274.31 g/mol
InChI Key: PTHLSQSIQPHNEB-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a phenyl-substituted ketone, which undergoes cyclization with a suitable diol in the presence of an acid catalyst to form the spirocyclic structure. Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone include other spirocyclic ketones and ethers. These compounds share the spiro linkage but differ in their substituents and ring sizes. For example:

    1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)propane: Similar structure but with a longer alkyl chain. The uniqueness of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties.

This detailed overview provides a comprehensive understanding of 1-(2,2-Dimethyl-7-phenyl-1,3,6-trioxaspiro[44]non-7-en-8-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

70107-39-0

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1-(2,2-dimethyl-7-phenyl-1,3,6-trioxaspiro[4.4]non-7-en-8-yl)ethanone

InChI

InChI=1S/C16H18O4/c1-11(17)13-9-16(10-18-15(2,3)20-16)19-14(13)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

PTHLSQSIQPHNEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2(C1)COC(O2)(C)C)C3=CC=CC=C3

Origin of Product

United States

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